Ethyl 3-morpholino-3-oxopropanoate

Description

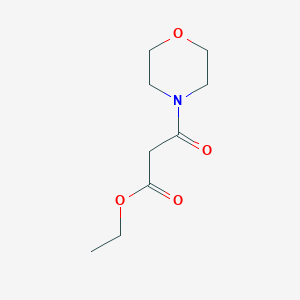

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-morpholin-4-yl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSROXUCXBXPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of Ethyl 3-morpholino-3-oxopropanoate"

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-morpholino-3-oxopropanoate

Foreword: The Utility of β-Keto Amide Scaffolds

In the landscape of modern drug discovery and materials science, the β-keto amide functional group serves as a versatile and highly valuable structural motif. Its unique electronic and steric properties allow for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex heterocyclic systems and functionalized molecules. This compound is an exemplar of this class, incorporating a reactive β-keto ester system and a morpholine amide. The morpholine moiety is particularly significant in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound and a detailed protocol for its structural verification, grounded in established chemical principles.

Part 1: Synthesis of this compound

Mechanistic Rationale and Strategy

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution of a malonic ester with morpholine. This reaction is a classic amidation process. Diethyl malonate serves as an ideal starting material due to the reactivity of its ester groups and the acidity of the α-carbon, although for this specific transformation, we are targeting the ester functionality.

The core of this synthesis relies on the reaction between the nucleophilic secondary amine (morpholine) and one of the electrophilic carbonyl carbons of diethyl malonate.[1][2] To drive this reaction towards the desired mono-amidation product and prevent the formation of the diamide, we employ a 1:1 molar ratio of the reactants and control the reaction temperature. The reaction is typically performed at an elevated temperature to overcome the activation energy associated with the amidation of esters, which are generally less reactive than acid chlorides or anhydrides. Ethanol, a byproduct of the reaction, is removed as the reaction proceeds, helping to shift the equilibrium towards the product side.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis and purification process.

Detailed Experimental Protocol

Reagents and Equipment:

-

Diethyl malonate (1.0 eq)

-

Morpholine (1.0 eq)

-

Toluene (as solvent, optional)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Buchner funnel and vacuum flask

-

Recrystallization apparatus

-

Ethanol and deionized water for recrystallization

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add diethyl malonate (e.g., 16.0 g, 0.1 mol) and morpholine (e.g., 8.7 g, 0.1 mol). While the reaction can be run neat, using a high-boiling, inert solvent like toluene (~50 mL) can improve heat transfer and control.

-

Heating and Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to a gentle reflux (approximately 110-120°C if using toluene) with continuous stirring.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). Spot the initial reaction mixture and then sample the mixture every hour. The reaction is complete when the starting diethyl malonate spot has been consumed, which typically takes 4-6 hours.

-

Isolation of Crude Product: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If toluene was used, it can be removed under reduced pressure using a rotary evaporator. As the mixture cools, the product will often begin to crystallize. The flask can be placed in an ice bath to maximize precipitation.

-

Filtration: Collect the solid crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water until the solution becomes slightly turbid. Reheat the solution until it is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.

-

Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small volume of cold ethanol/water mixture, and dry under vacuum. The expected molecular formula is C9H15NO4 with a molecular weight of 201.22 g/mol .[3]

Part 2: Characterization and Structural Elucidation

A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides an unambiguous structural confirmation.

Characterization Workflow Diagram

Caption: The workflow for the structural verification of the final product.

Spectroscopic Data and Interpretation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | ~1.25 | Triplet | 3H |

| Ethyl (-CH₂) | ~4.20 | Quartet | 2H |

| Methylene (-COCH₂CO-) | ~3.45 | Singlet | 2H |

| Morpholine (-CH₂-N-) | ~3.60 | Multiplet | 4H |

| Morpholine (-CH₂-O-) | ~3.70 | Multiplet | 4H |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ethyl (-C H₃) | ~14.0 |

| Ethyl (-C H₂) | ~61.5 |

| Methylene (-COC H₂CO-) | ~45.0 |

| Morpholine (-C H₂-N-) | ~42.5, ~46.5 |

| Morpholine (-C H₂-O-) | ~66.8 |

| Amide Carbonyl (-C =O) | ~165.0 |

| Ester Carbonyl (-C =O) | ~168.0 |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4]

| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |

| C=O (Ester) | ~1740 | Strong, sharp absorption confirming the ester carbonyl. |

| C=O (Amide) | ~1650 | Strong, sharp absorption for the tertiary amide carbonyl.[5] |

| C-O-C (Ether) | ~1115 | Strong absorption characteristic of the morpholine ring ether linkage. |

| C-N (Amine) | ~1250 | Moderate absorption for the C-N stretch. |

| C-H (sp³) | 2850-2980 | Aliphatic C-H stretching vibrations. |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation patterns.

| Analysis Type | Expected Result | Interpretation |

| Molecular Ion Peak (M⁺) | m/z = 201 | Corresponds to the molecular weight of C9H15NO4.[3] |

| Major Fragments | m/z = 156 [M-OEt]⁺ m/z = 114 [M-COOEt-H]⁺ m/z = 86 [Morpholine-CO]⁺ | Fragmentation patterns consistent with the loss of the ethoxy group, the entire ethyl ester group, and cleavage of the morpholine amide bond. |

Conclusion

The successful synthesis of this compound can be reliably achieved through the direct amidation of diethyl malonate with morpholine. The identity and purity of the final product must be rigorously confirmed through a combination of NMR, IR, and MS analyses. The data presented in this guide serve as a benchmark for researchers and scientists. The convergence of the expected spectroscopic data with the experimental results provides a self-validating system, ensuring the integrity of the synthesized material for its intended application in further research and development.

References

-

Malkiel, S., & Mason, J. P. (1948). REACTIONS OF 4-(2-CHLOROETHYL)MORPHOLINE AND RATES OF REACTION OF 4-(2-CHLOROETHYL)MORPHOLINE AND OTHER HALIDES WITH SODIUM PROPOXIDE. Journal of the American Chemical Society. Available at: [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

Stanetty, P., & Koller, H. (1992). Malonates in Cyclocondensation Reactions. Molecules, 1(1), 1-10. Available at: [Link]

Sources

- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. This compound [acrospharmatech.com]

- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

Introduction: The Significance of the Morpholine Moiety in a Versatile Chemical Scaffold

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-morpholino-3-oxopropanoate

This compound is a bifunctional organic compound featuring an ethyl ester and a morpholine-derived amide. This structure, classified as a β-keto amide, positions it as a valuable intermediate in synthetic chemistry. The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its inclusion often enhances aqueous solubility, metabolic stability, and brain permeability due to a well-balanced lipophilic-hydrophilic profile and a pKa that promotes solubility at physiological pH.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed protocols for its synthesis and analysis, to support its application in research and development.

Chemical Identity and Structural Characteristics

The fundamental identity of a compound is rooted in its structure, which dictates its physical and chemical behavior.

-

IUPAC Name: ethyl 3-(4-morpholinyl)-3-oxopropanoate

-

CAS Number: 37714-64-0

-

Molecular Formula: C₉H₁₅NO₄

-

Molecular Weight: 201.22 g/mol [4]

-

Canonical SMILES: CCOC(=O)CC(=O)N1CCOCC1[4]

-

InChI Key: VZSROXUCXBXPBM-UHFFFAOYSA-N[4]

The molecule's structure consists of a central propanoate backbone. The ethyl ester group is located at one terminus, while the C-3 position is functionalized with a carbonyl group that forms an amide linkage with the nitrogen atom of a morpholine ring. The presence of the active methylene group (the -CH₂- between the two carbonyls) is a key feature, contributing to the compound's synthetic versatility.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, formulation, and application. The data presented below combines experimentally determined values with robust computational predictions.

| Property | Value | Source & Notes |

| Physical Form | Solid | [Sigma-Aldrich] |

| Melting Point | 59.5 °C | [4] (Experimental) |

| Boiling Point | 346.2 ± 37.0 °C | [4] (Predicted) |

| Density | 1.164 ± 0.06 g/cm³ | [4] (Predicted) |

| pKa (Active Methylene) | 14.81 ± 0.20 | [4] (Predicted, for the most acidic proton) |

| Water Solubility | Moderate to High (Qualitative) | Inferred from the presence of the morpholine moiety.[1][3] |

Synthesis and Purification

The synthesis of β-keto amides like this compound can be effectively achieved through the acylation of an amine with an activated malonic acid derivative. The following protocol describes a reliable method for its preparation.

Principle of Synthesis

The reaction proceeds via a nucleophilic acyl substitution. Morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl malonyl chloride. The chloride ion is displaced, and subsequent deprotonation by a mild base yields the final product. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction without competing with the morpholine nucleophile.

Experimental Protocol: Synthesis via Acylation

Reagents:

-

Ethyl Malonyl Chloride

-

Morpholine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Acyl Chloride Addition: Dissolve ethyl malonyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled morpholine solution over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or a viscous oil. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Purity assessment and structural confirmation are paramount. While specific experimental spectra for this compound are not widely published, its characteristic features can be predicted based on its structure.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Ester Group: A triplet signal around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around δ 4.1-4.2 ppm (2H, -OCH₂-).

-

Active Methylene Group: A sharp singlet around δ 3.4-3.5 ppm (2H, -C(=O)CH₂C(=O)-).

-

Morpholine Ring: Two distinct multiplets (or broad triplets) for the methylene protons. The protons adjacent to the nitrogen (-N-CH₂-) are expected around δ 3.6-3.7 ppm (4H), while the protons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.5-3.6 ppm (4H).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl Ester Group: Signals around δ 14 ppm (-CH₃), δ 61 ppm (-OCH₂-), and δ 167-169 ppm (ester C=O).

-

Amide Carbonyl: A signal in the range of δ 165-167 ppm.

-

Active Methylene Carbon: A signal around δ 45 ppm.

-

Morpholine Ring: Signals for the carbons adjacent to nitrogen around δ 42-46 ppm and carbons adjacent to oxygen around δ 66 ppm.

-

-

IR (Infrared) Spectroscopy:

-

Strong, distinct carbonyl (C=O) stretching bands are expected. The ester carbonyl should appear around 1735-1750 cm⁻¹, while the amide carbonyl (a key feature of β-keto amides) should appear at a lower wavenumber, typically 1640-1660 cm⁻¹.[5]

-

C-O stretching from the ester and the morpholine ether linkage will be present in the 1000-1300 cm⁻¹ region.

-

C-H stretching from the alkyl groups will be observed around 2850-3000 cm⁻¹.

-

Protocol: Purity Determination by Reversed-Phase HPLC

This method is suitable for assessing the purity of the compound and identifying non-volatile impurities.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (optional, for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as acetonitrile. A small amount of formic acid (0.1%) can be added to both phases to improve peak shape.

-

Sample Preparation: Accurately prepare a sample solution of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 210 nm

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject a blank (mobile phase), followed by the sample solution. The purity can be calculated based on the area percent of the main peak.

Caption: General workflow for HPLC purity analysis.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dominated by the β-dicarbonyl motif.

-

Active Methylene Group: The protons on the carbon between the two carbonyls are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide range of C-C bond-forming reactions, such as alkylations and condensations.

-

Friedländer Annulation: As a β-keto amide, this compound is a suitable substrate for the Friedländer reaction, where it can condense with 2-aminoaryl aldehydes or ketones to form substituted quinolines, a common core in many pharmaceuticals.[6]

Potential Applications in Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry.[1][2] Its presence in this compound suggests several potential applications:

-

Scaffold for CNS-Active Agents: The morpholine ring is known to improve blood-brain barrier penetration, making this compound an attractive building block for novel central nervous system (CNS) drug candidates.[3]

-

Solubility Enhancement: The polar morpholine group can be incorporated into larger, more lipophilic molecules to improve their aqueous solubility and overall pharmacokinetic profile.[1]

-

Intermediate for Heterocyclic Synthesis: The compound's multiple reactive sites make it a versatile precursor for synthesizing more complex heterocyclic systems that are of interest in drug discovery.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

Hazard Statements: While specific data is limited, related β-keto amides may cause skin, eye, and respiratory irritation. [Sigma-Aldrich]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

References

-

G. C. T. C. Galli, F. P. S. S. de Almeida, M. D. C. F. de Oliveira, and A. D. da S. T. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

M. D. Simon, Y. Sh-lon, et al. (2019). Chemical and ribosomal synthesis of atropisomeric and macrocyclic peptides with embedded quinolines. Nature Chemistry. Available at: [Link]

-

G. C. T. C. Galli, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

-

G. C. T. C. Galli, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Acros Pharmatech. (n.d.). This compound. Available at: [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [acrospharmatech.com]

- 5. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-morpholino-3-oxopropanoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Ethyl 3-morpholino-3-oxopropanoate (CAS No. 37714-64-0). We will delve into its chemical properties, synthesis, reactivity, and critical applications as a versatile building block in modern medicinal chemistry, moving beyond a simple data sheet to provide actionable, field-proven insights.

Introduction: The Strategic Value of the Morpholine Moiety

This compound is a bifunctional organic compound featuring an ethyl ester and a morpholine amide linked by a reactive methylene group. Its significance in the pharmaceutical and chemical industries is largely derived from the presence of the morpholine ring.

Morpholine is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its incorporation into drug candidates is a well-established strategy to enhance pharmacological profiles. The morpholine moiety often imparts favorable properties such as:

-

Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, and the tertiary amine provides a basic handle, which can be crucial for modulating solubility and pKa.[3][4]

-

Enhanced Pharmacokinetics: Morpholine-containing compounds frequently exhibit improved metabolic stability and desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]

-

Potency and Selectivity: The ring's conformationally restricted, yet flexible, chair-like structure can provide an optimal orientation for binding to biological targets like enzymes and receptors.

This compound serves as a key intermediate, providing a straightforward method for introducing this valuable pharmacophore into more complex molecular architectures.

Physicochemical & Structural Properties

The compound's structure dictates its reactivity and utility. The key functional groups—an ester, an amide, and an active methylene—each provide a handle for distinct chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 37714-64-0 | [6][7] |

| Molecular Formula | C₉H₁₅NO₄ | [6][8] |

| Molecular Weight | 201.22 g/mol | [6] |

| IUPAC Name | This compound | [8] |

| Appearance | White to off-white solid/powder | [9][10] |

| Melting Point | 59.5 °C | [6][7] |

| Boiling Point (Predicted) | 346.2 ± 37.0 °C | [6] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 14.81 ± 0.20 | [6] |

| Canonical SMILES | CCOC(=O)CC(=O)N1CCOCC1 | [6] |

| InChI Key | VZSROXUCXBXPBM-UHFFFAOYSA-N | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Sealed in dry, Room Temperature. | [6][7] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved via the amidation of a malonic acid ester derivative. The most common and direct precursor is diethyl malonate.

Proposed Synthetic Workflow

The reaction involves a nucleophilic acyl substitution where morpholine acts as the nucleophile, attacking one of the carbonyl carbons of diethyl malonate. The reaction is often driven to monosubstitution by controlling the stoichiometry and reaction conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for malonamide synthesis.[11]

Objective: To synthesize this compound from diethyl malonate and morpholine.

Materials:

-

Diethyl malonate

-

Morpholine

-

Toluene (or another suitable solvent)

-

Sodium methoxide (catalytic amount, optional)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 equivalent) in toluene.

-

Addition of Reagents: Add morpholine (1.0-1.1 equivalents) to the solution. Causality Note: Using a slight excess of morpholine can help drive the reaction to completion, but a large excess may promote disubstitution. Precise stoichiometric control is key.

-

Catalysis (Optional): For sluggish reactions, a catalytic amount of a base like sodium methoxide can be added to deprotonate the morpholine, increasing its nucleophilicity.

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The ethanol byproduct is removed as it forms, helping to drive the equilibrium towards the product.

-

Workup: After cooling to room temperature, wash the reaction mixture with dilute hydrochloric acid to remove any unreacted morpholine, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatility as a synthetic intermediate. Its structure contains multiple reactive sites that can be selectively addressed.

Caption: Reactivity map showing the compound as a versatile synthetic hub.

-

Active Methylene Group: The protons on the carbon between the two carbonyl groups are acidic (pKa ≈ 10-11), making this position a soft nucleophile upon deprotonation.[12] This allows for a variety of C-C bond-forming reactions, including:

-

Alkylation and Acylation: To introduce diverse substituents.

-

Knoevenagel and Michael Additions: Critical steps in the synthesis of complex molecules and heterocyclic rings.[12]

-

-

Ester Functional Group: This group can undergo standard ester transformations:

-

Hydrolysis: To yield the corresponding β-keto acid, which can then be decarboxylated.

-

Reduction: To form a 1,3-diol derivative.

-

Transesterification: To change the ester group.

-

-

Amide Functional Group: The amide is relatively stable but can be reduced under strong conditions (e.g., with LiAlH₄) to the corresponding amino alcohol.

This multi-faceted reactivity makes it an ideal precursor for creating libraries of compounds in drug discovery campaigns.[13]

Applications in Drug Discovery and Development

The primary application of this compound is as a building block in the synthesis of pharmaceutically active compounds. Its ability to introduce the morpholine moiety is particularly valuable in developing drugs targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[2][3]

-

CNS Drug Discovery: The morpholine ring can improve brain permeability by balancing lipophilicity and water solubility, a critical factor for crossing the blood-brain barrier.[3][4]

-

Kinase Inhibitors: The morpholine oxygen can form key hydrogen bonds in the hinge region of many protein kinases, making it a common feature in kinase inhibitor drugs (e.g., Gefitinib).[2]

-

Prodrug Development: The ester can be part of a prodrug strategy, designed to be cleaved in vivo to release an active carboxylic acid metabolite, potentially improving the drug's oral bioavailability.[14]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the compound. Below are the expected spectroscopic signatures.

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.2 ppm (quartet, 2H): -O-CH₂ -CH₃ of the ethyl ester.δ ~3.7 ppm (multiplet, 4H): -O-CH₂ - of the morpholine ring.δ ~3.6 ppm (multiplet, 4H): -N-CH₂ - of the morpholine ring.δ ~3.5 ppm (singlet, 2H): Active methylene protons -CO-CH₂ -CO-.δ ~1.3 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 ppm: C =O of the ethyl ester.δ ~165 ppm: C =O of the amide.δ ~67 ppm: -O-C H₂- of the morpholine ring.δ ~62 ppm: -O-C H₂-CH₃ of the ethyl ester.δ ~46 ppm: -N-C H₂- of the morpholine ring.δ ~42 ppm: Active methylene C H₂.δ ~14 ppm: -O-CH₂-C H₃ of the ethyl ester. |

| IR Spectroscopy (KBr/ATR) | ~1740 cm⁻¹ (strong): C=O stretch of the ester.~1650 cm⁻¹ (strong): C=O stretch of the tertiary amide (Amide I band).~1200-1100 cm⁻¹ (strong): C-O-C stretch of the morpholine ether and the ester. |

| Mass Spectrometry (ESI+) | m/z 202.10 [M+H]⁺: Protonated molecular ion.m/z 224.08 [M+Na]⁺: Sodium adduct. |

Note: Predicted chemical shifts are based on standard values and may vary slightly based on solvent and experimental conditions.[15][16]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification: While a specific GHS classification is not universally available, analogous compounds can cause skin, eye, and respiratory irritation.[9][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[17]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[9][18]

-

Storage: Keep in a tightly closed container in a cool, dry place.[6]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[9][17][18]

References

- Acros Pharmatech. (n.d.). This compound.

- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.

-

Ballesteros-Garrido, R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link] [Source 3]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link] [Source 4]

-

Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-389. [Link] [Source 5]

- ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- ChemicalBook. (n.d.). 3-MORPHOLINO-3-OXOPROPANOATE ETHYL CAS#: 37714-64-0.

- Smolecule. (n.d.). Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0.

- Biosynth. (2020). Safety Data Sheet.

- Fisher Scientific. (2021). SAFETY DATA SHEET - Ethyl 3-mercaptopropionate. Retrieved from Fisher Scientific website. [Source 10]

- TCI Japan. (n.d.). This compound|CAS 37714-64-0.

- Vulcanchem. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate - 71510-95-7.

- TCI Chemicals. (2025). SAFETY DATA SHEET - Bis(2-morpholinoethyl) Ether.

- Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- LookChem. (n.d.). 3-Morpholin-4-yl-3-oxo-propionic acid ethyl ester 37714-64-0.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 37714-64-0.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. Retrieved from Fisher Scientific website. [Source 17]

- PrepChem.com. (n.d.). Synthesis of 3-Ethyl-3-morpholino-2-cyanoacrylamide.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 3-(Morpholino)propionate | 20120-24-5.

- SpectraBase. (n.d.). ETHYL-3-MORPHOLINO-3-PHENYLAMINOPROPENOATE - Optional[13C NMR].

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ethyl 3-amino-3-oxopropanoate.

- PubChem. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate.

- PubChem. (n.d.). Ethyl 3-(nonylamino)-3-oxopropanoate.

- Benchchem. (n.d.). Spectroscopic Profile of Ethyl 3-Oxoheptanoate: A Technical Guide.

- Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry.

- Royal Society of Chemistry. (n.d.). Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines. Retrieved from Organic & Biomolecular Chemistry. [Source 26]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis.

- International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate: Your Next Research Chemical.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound [acrospharmatech.com]

- 7. 3-MORPHOLINO-3-OXOPROPANOATE ETHYL CAS#: 37714-64-0 [m.chemicalbook.com]

- 8. This compound|CAS 37714-64-0|TCIJT|製品詳細 [tci-chemical-trading.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. 3-Morpholin-4-yl-3-oxo-propionic acid ethyl ester 37714-64-0, CasNo.37714-64-0 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 11. Ethyl 3-(methylamino)-3-oxopropanoate (71510-95-7) for sale [vulcanchem.com]

- 12. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 13. nbinno.com [nbinno.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Ethyl 3-morpholino-3-oxopropanoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl 3-morpholino-3-oxopropanoate, a molecule of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, offering insights grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 37714-64-0) is a derivative of propanoic acid featuring both an ethyl ester and a morpholine amide functional group.[1] The presence of these functionalities imparts a unique combination of properties that make it a valuable building block in synthetic chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CCOC(=O)CC(=O)N1CCOCC1 | [1] |

| Predicted Melting Point | 59.5 °C | [1] |

| Predicted Boiling Point | 346.2 ± 37.0 °C | [1] |

| Predicted Density | 1.164 ± 0.06 g/cm³ | [1] |

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a "privileged structure" in medicinal chemistry.[1][3][4] Its incorporation into molecules can enhance desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][4]

Synthesis of this compound

A primary and efficient route for the synthesis of this compound involves the acylation of morpholine with a suitable derivative of malonic acid, such as diethyl malonate.[5][6] This reaction is a classic example of amide bond formation.

Caption: Synthetic workflow for this compound.

This protocol describes a representative procedure for the synthesis of this compound from diethyl malonate and morpholine.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq) and a suitable solvent such as toluene or ethanol.

-

Addition of Reagents: Add morpholine (1.1 eq) to the flask. A mild base, such as sodium ethoxide or triethylamine (catalytic amount), can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra are the gold standard, high-quality predicted spectra can provide valuable insights.[4][7]

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene protons of the propanoate backbone, and the protons of the morpholine ring. Online prediction tools can provide an estimate of the chemical shifts.[8][9][10][11]

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.25 | triplet | 3H |

| CH₂ (ethyl) | ~4.15 | quartet | 2H |

| CH₂ (backbone) | ~3.40 | singlet | 2H |

| CH₂ (morpholine, adjacent to N) | ~3.60 | multiplet | 4H |

| CH₂ (morpholine, adjacent to O) | ~3.70 | multiplet | 4H |

The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.[12][13]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~61 |

| CH₂ (backbone) | ~42 |

| CH₂ (morpholine, adjacent to N) | ~46 |

| CH₂ (morpholine, adjacent to O) | ~66 |

| C=O (ester) | ~169 |

| C=O (amide) | ~166 |

The IR spectrum is anticipated to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and amide functional groups.[14][15][16]

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1740 |

| C=O stretch (amide) | ~1650 |

| C-O stretch (ester and ether) | ~1250 - 1000 |

| C-N stretch (amide) | ~1400 |

| C-H stretch (alkane) | ~2950 - 2850 |

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[17][18][19] The fragmentation is likely to involve the loss of the ethoxy group from the ester and cleavage of the morpholine ring.

Table 5: Predicted Mass Spectrum Fragments

| m/z | Putative Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 156 | [M - OCH₂CH₃]⁺ |

| 115 | [M - N(CH₂CH₂)₂O]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Mass Spectrometry:

-

Analyze the sample using an ESI-MS or GC-MS system to determine the molecular weight and fragmentation pattern.

-

Reactivity and Synthetic Utility

This compound is a β-keto amide, a class of compounds known for their versatile reactivity.[20] The methylene group flanked by two carbonyl groups is acidic and can be deprotonated to form a stable enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Caption: Key reactivity pathways of this compound.

This reactivity makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems that are of interest in medicinal chemistry.[20][21]

Potential Applications in Drug Discovery

The morpholine moiety is present in numerous approved drugs, highlighting its importance in drug design.[1][3][4] Compounds containing a morpholine ring often exhibit favorable biological and pharmacokinetic properties.[1] As a versatile building block, this compound can be utilized in the synthesis of novel compounds for screening in various therapeutic areas. Its β-keto amide structure is a key pharmacophore in a range of biologically active molecules.[3] The synthesis of novel indolizine derivatives with anti-tubercular activity has been reported using similar morpholino-containing building blocks.[22]

Conclusion

This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of the β-keto amide functionality and the favorable properties imparted by the morpholine ring, makes it an attractive building block for the development of novel therapeutics and other functional molecules. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential.

References

-

Synthesis and Structure of Diethyl 2-[(Aryl)-(morpholino/piperidin-1-yl)methyl]malonates. Russian Journal of General Chemistry. 2025. [Link]

-

This compound. Acros Pharmatech. [Link]

-

β‐Keto amides motifs in natural products and biologically active compounds. ResearchGate. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. 2022. [Link]

-

CFM-ID. CFM-ID. [Link]

-

ETHYL-3-MORPHOLINO-3-PHENYLAMINOPROPENOATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]

-

Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). PubMed. [Link]

-

Diethyl malonate. NIST WebBook. [Link]

-

NMR Predictor. Chemaxon Docs. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. 2024. [Link]

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry. 2023. [Link]

-

Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. National Institutes of Health. 2018. [Link]

-

A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. University of Southampton. [Link]

-

Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. PubMed. [Link]

-

A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]

-

Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylate. University of Groningen. [Link]

-

IR spectra prediction. Cheminfo.org. [Link]

-

Starting Guide to NMRPredict Desktop. Mestrelab Resources. 2010. [Link]

-

Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. ETH Zürich. [Link]

-

CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification. bioRxiv. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

-

CASCADE. Colorado State University. [Link]

-

Malonates in Cyclocondensation Reactions. National Institutes of Health. [Link]

-

Propanoic acid, 3-bromo-2-oxo-, ethyl ester. NIST WebBook. [Link]

-

Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Semantic Scholar. [Link]

-

IR spectra of ethyl propanoate. ResearchGate. [Link]

-

Diethyl malonate. Wikipedia. [Link]

-

Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. PubMed. [Link]

-

Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. [Link]

-

Mastering Organic Synthesis with Versatile Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. acrospharmatech.com [acrospharmatech.com]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualizer loader [nmrdb.org]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CASCADE [nova.chem.colostate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Visualizer loader [nmrdb.org]

- 14. IR spectra prediction [cheminfo.org]

- 15. researchgate.net [researchgate.net]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. | Semantic Scholar [semanticscholar.org]

- 19. Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]

- 22. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 3-morpholino-3-oxopropanoate in Organic Solvents

<-48>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability.[1][2] Ethyl 3-morpholino-3-oxopropanoate is a versatile building block in organic synthesis, yet a comprehensive guide to its solubility in common organic solvents is conspicuously absent from the public literature. This technical guide provides a framework for understanding and determining the solubility of this compound. It combines theoretical principles, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for accurate solubility measurement. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[2] For a compound like this compound, understanding its solubility profile is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

-

Formulation Development: Designing stable and effective dosage forms requires knowledge of the compound's solubility in various excipients and solvent systems.[3]

-

Preclinical Studies: Poor solubility can lead to unreliable results in in vitro assays and is a major contributor to poor bioavailability in in vivo models.[4]

Given the lack of specific solubility data for this compound in the literature, this guide provides the necessary tools to predict and experimentally determine its solubility profile.

Theoretical Framework and Predictive Analysis

The solubility of a molecule can often be predicted by examining its structure and applying the principle of "like dissolves like."[5][6][7] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis

This compound (C₉H₁₅NO₄) possesses a combination of polar and non-polar features that dictate its solubility.

-

Polar Groups: The molecule contains a highly polar morpholino-amide group and an ester group. The oxygen and nitrogen atoms in these groups can act as hydrogen bond acceptors.

-

Non-Polar Groups: The ethyl chain of the ester and the ethylene bridges of the morpholine ring contribute non-polar character.

This bifunctional nature suggests that the compound will exhibit nuanced solubility across a range of solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated approach than simple polarity is the use of Hansen Solubility Parameters (HSP).[8][9][10] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are close.[11] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This allows for a more quantitative prediction of solubility in various solvents.[8][10]

Solubility Predictions

Based on the structural analysis, the following solubility profile can be hypothesized:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., Acetone, THF, Ethyl Acetate, DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar amide and ester groups. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute, facilitating dissolution. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The significant polarity of the morpholino-amide and ester groups is unlikely to be overcome by the weak van der Waals forces of non-polar solvents. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is the gold standard.[7] The isothermal shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[4][12] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and ability to determine the true thermodynamic equilibrium solubility, which is a critical parameter for regulatory submissions and process development.[12][13] It ensures that the solution is genuinely saturated and that the solid phase in equilibrium is the thermodynamically stable form.

Visual Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

Sources

- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. improvedpharma.com [improvedpharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. paint.org [paint.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

A Spectroscopic Guide to Ethyl 3-morpholino-3-oxopropanoate: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-morpholino-3-oxopropanoate (CAS: 37714-64-0), a key building block in synthetic organic chemistry.[1] For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established chemical principles and field-proven insights.

The methodologies and interpretations presented herein are designed to be self-validating, providing a clear causal link between experimental data and molecular structure.

Molecular Structure and Overview

This compound possesses a unique structure featuring an ethyl ester, a tertiary amide derived from morpholine, and a central methylene group activated by two flanking carbonyl groups. This combination of functionalities dictates its chemical reactivity and its distinct spectroscopic characteristics.

Molecular Formula: C₉H₁₅NO₄[1] Molecular Weight: 201.22 g/mol [1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2][3]

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum is characterized by five distinct signals, each corresponding to a unique set of protons in the molecule. The integration values confirm the number of protons in each environment.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl) |

| ~3.65 | Triplet (t) | 4H | -O-CH₂ - (Morpholine) |

| ~3.50 | Triplet (t) | 4H | -N-CH₂ - (Morpholine) |

| ~3.45 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| ~1.28 | Triplet (t) | 3H | -CH₂-CH₃ (Ethyl) |

Causality and Insights:

-

Morpholine Protons: The morpholine ring typically exhibits a distinct pattern. Due to the chair conformation, protons on carbons adjacent to the oxygen are in a different electronic environment than those adjacent to the nitrogen.[4][5] The protons neighboring the electronegative oxygen (-O-CH₂-) are deshielded and appear further downfield (~3.65 ppm) compared to those next to the nitrogen (-N-CH₂-, ~3.50 ppm).[4] Their appearance as apparent triplets is a common feature resulting from coupling to adjacent protons in the ring.[5]

-

Ethyl Ester Protons: The classic ethyl group pattern confirms the ester functionality. The -O-CH₂- protons are deshielded by the adjacent oxygen, appearing as a quartet at ~4.20 ppm due to coupling with the three methyl protons. The terminal -CH₃ protons appear as a triplet at ~1.28 ppm, coupled to the two methylene protons.

-

Active Methylene Protons: The two protons of the methylene group situated between the two carbonyls (-CO-CH₂-CO-) are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet at ~3.45 ppm. The downfield shift is due to the deshielding effect of the two flanking electron-withdrawing carbonyl groups.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals, confirming the molecular symmetry and functional groups.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~168.5 | Ester C =O |

| ~165.0 | Amide C =O |

| ~66.8 | -O-C H₂- (Morpholine) |

| ~61.5 | -O-C H₂-CH₃ (Ethyl) |

| ~45.5 | -N-C H₂- (Morpholine) |

| ~41.0 | -CO-C H₂-CO- |

| ~14.1 | -CH₂-C H₃ (Ethyl) |

Causality and Insights:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing furthest downfield. The ester carbonyl (~168.5 ppm) is typically found slightly downfield from the tertiary amide carbonyl (~165.0 ppm).[3][6]

-

Morpholine Carbons: As observed in the ¹H NMR, the carbons adjacent to oxygen (-O-CH₂-) are more deshielded (~66.8 ppm) than those adjacent to the nitrogen (-N-CH₂-, ~45.5 ppm).[7]

-

Aliphatic Carbons: The remaining aliphatic carbons of the ethyl group and the central methylene appear in the expected upfield region. The ethyl -O-CH₂- carbon is observed around 61.5 ppm, while the active methylene carbon is around 41.0 ppm. The ethyl -CH₃ provides the most upfield signal at ~14.1 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Method: The spectrum can be acquired using Attenuated Total Reflectance (ATR) on a neat sample or by preparing a thin liquid film on a salt plate (NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2980-2850 | Medium-Strong | C-H (Aliphatic) stretching |

| ~1740 | Strong | C=O (Ester) stretching |

| ~1650 | Strong | C=O (Tertiary Amide, "Amide I band") stretching[6][9] |

| 1250-1000 | Strong | C-O (Ester and Ether) stretching |

Causality and Insights:

-

Dual Carbonyl Absorptions: The most diagnostic feature of the IR spectrum is the presence of two distinct and strong carbonyl (C=O) stretching bands.

-

Ester C=O: The band around 1740 cm⁻¹ is characteristic of a saturated aliphatic ester.[9][10]

-

Amide C=O: The band at a lower frequency, around 1650 cm⁻¹ , is indicative of a tertiary amide.[6][11] The lower wavenumber compared to the ester is due to the resonance effect, where the nitrogen's lone pair donates electron density to the carbonyl carbon, reducing the double-bond character of the C=O bond.[9]

-

-

C-H Stretching: The absorptions between 2980-2850 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the ethyl and morpholine groups.

-

C-O Stretching: A strong, broad region of absorption between 1250-1000 cm⁻¹ corresponds to the C-O single bond stretching vibrations from both the ester and the ether functionality within the morpholine ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, inducing reproducible fragmentation.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: The instrument detects positively charged ions and plots their abundance against their mass-to-charge (m/z) ratio.

| m/z | Proposed Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 156 | [M - OCH₂CH₃]⁺ |

| 114 | [M - C₉H₁₅NO]⁺ or [O=C=N(CH₂CH₂)₂O]⁺ |

| 86 | [Morpholine Ring Fragment, C₄H₈NO]⁺ |

| 56 | [C₃H₄O]⁺ or [C₄H₈]⁺ |

Interpretation of Fragmentation:

The molecular ion ([M]⁺) peak should be observed at m/z 201 , corresponding to the molecular weight of the compound. The fragmentation process, induced by electron impact, involves the cleavage of the weakest bonds to form stable carbocations.[12]

Caption: Proposed major fragmentation pathways for this compound under EI-MS.

-

Loss of the Ethoxy Radical (m/z 156): A common fragmentation for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent peak at m/z 156.

-

Formation of the Morpholinoyl Cation (m/z 114): Alpha-cleavage between the methylene carbon and the amide carbonyl is highly favorable. This results in the formation of a stable N-acylium ion derived from the morpholine group at m/z 114.

-

Morpholine Ring Fragments (m/z 86): Further fragmentation of the m/z 114 ion via the loss of carbon monoxide (CO, 28 Da) can produce the ion at m/z 86, which is characteristic of the morpholine ring structure.[13] Cleavage of the morpholine ring itself can also lead to various smaller fragments.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the ester and tertiary amide functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic structural motifs through fragmentation analysis. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important synthetic intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.google.com/books/edition/Introduction_to_Spectroscopy/60S-BAAAQBAJ]

- ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. [URL: https://www.researchgate.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [URL: https://www.rsc.

- ResearchGate. (n.d.). Mild and high-yielding synthesis of chiral β-keto esters and β-ketoamides. [URL: https://www.researchgate.net/publication/250074219_Mild_and_high-yielding_synthesis_of_chiral_b-keto_esters_and_b-ketoamides]

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-257-S1.pdf]

- Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry, 21(2), 557-560. [URL: https://doi.org/10.1002/JHET.5570210265]

- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [URL: https://www.acdlabs.

- Canadian Science Publishing. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. [URL: https://cdnsciencepub.com/doi/10.1139/v77-219]

- ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. [URL: https://www.researchgate.net/figure/Comparison-of-1-H-NMR-spectrum-600-mHz-of-N-Boc-morpholinyl-L-prolinamide-9d-obtained_fig1_230671607]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [URL: https://hmdb.ca/spectra/nmr_one_d/2240]

- ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines. [URL: https://www.echemi.com/community/multiplet-shape-in-proton-nmr-of-morpholines_thread_5323.html]

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [URL: https://slideplayer.com/slide/5836437/]

- University of Calgary. (n.d.). Infrared Spectroscopy Lecture Notes. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/IR_lectureNotes.pdf]

- Acros Pharmatech. (n.d.). This compound. [URL: https://www.

- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [URL: https://www.chemguide.co.

- The Royal Society of Chemistry. (n.d.). Supporting Information. [URL: https://www.rsc.

- SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2014000100007]

- ResearchGate. (2016, July 12). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [URL: https://www.researchgate.net/publication/305282470_Mass_spectrometry_of_analytical_derivatives_1_Cyanide_cations_in_the_spectra_of_N-alkyl-N-perfluoroacyl-alpha-amino_acids_and_their_methyl_esters]

- National Institute of Standards and Technology. (n.d.). Morpholine - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110918&Type=MASS]

- SpectraBase. (n.d.). ETHYL-3-MORPHOLINO-3-PHENYLAMINOPROPENOATE - Optional[13C NMR]. [URL: https://spectrabase.com/spectrum/KrZp99sVvr]

- The Royal Society of Chemistry. (n.d.). Supplementary Information. [URL: https://www.rsc.

- National Institutes of Health. (n.d.). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7913309/]

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry_and_its_Application_to_Structure_Determination/1.

- PubMed. (2024). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. [URL: https://pubmed.ncbi.nlm.nih.gov/38344583/]

- PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118931]

- ResearchGate. (2000, September 20). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses. [URL: https://www.researchgate.net/publication/12386411_Base-_and_acid-catalyzed_interconversions_of_O-acyl-_and_N-acyl-ethanolamines_A_cautionary_note_for_lipid_analyses]

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Characteristics_of_C_NMR_Spectroscopy]

- TCI EUROPE N.V. (n.d.). Ethyl 3-(Morpholino)propionate. [URL: https://www.tcichemicals.com/BE/en/p/E0784]

- Sigma-Aldrich. (n.d.). This compound. [URL: https://www.sigmaaldrich.com/US/en/product/bld/3h1f1c925c]

- RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/dt/c6dt04639b]

- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. [URL: http://www.orgsyn.org/demo.aspx?prep=CV8P0261]

- ResearchGate. (n.d.). IR spectra of ethyl propanoate. [URL: https://www.researchgate.

- PubMed. (n.d.). Analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) and its degradation products by packed capillary liquid chromatography-electrospray mass spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/9538411/]

- PubChem. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11321015]

- PubChem. (n.d.). Ethyl 3-(nonylamino)-3-oxopropanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53238389]

- National Institutes of Health. (n.d.). Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995537/]

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. [URL: https://www.docbrown.

- National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7491067&Type=IR-SPEC&Index=1]

- ResearchGate. (n.d.). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. [URL: https://www.researchgate.

- PubMed. (n.d.). Identification of N-terminally Arginylated Proteins and Peptides by Mass Spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/19229197/]

Sources

- 1. This compound [acrospharmatech.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 4. acdlabs.com [acdlabs.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to Ethyl 3-morpholino-3-oxopropanoate as a Versatile Chemical Intermediate

For Immediate Release

[City, State] – [Date] – In the intricate world of synthetic chemistry, where the quest for novel bioactive molecules is relentless, the role of versatile chemical intermediates is paramount. These unsung heroes of the laboratory provide the foundational scaffolds upon which complex molecular architectures are built. This technical guide delves into the core functionalities and applications of one such intermediate: Ethyl 3-morpholino-3-oxopropanoate. With its unique structural features, this compound offers a gateway to a diverse array of chemical transformations, making it a valuable asset for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Unveiling a Key Synthetic Building Block

This compound, with the CAS Number 37714-64-0, is a bifunctional organic compound featuring a morpholine amide and an ethyl ester linked by a reactive methylene group. Its molecular structure (Figure 1) is the very source of its synthetic versatility, offering multiple sites for chemical modification.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

This guide will explore the synthesis, key reactions, and potential applications of this intermediate, providing a technical framework for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 37714-64-0 | [1] |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Melting Point | 59.5 °C | [2] |

| Boiling Point (Predicted) | 346.2 ± 37.0 °C | [2] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [2] |

| Canonical SMILES | CCOC(=O)CC(=O)N1CCOCC1 | [2] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is typically achieved through the acylation of morpholine with a suitable malonic acid derivative. A general and reliable method involves the reaction of ethyl malonyl chloride with morpholine in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis via Acylation

Materials:

-

Ethyl malonyl chloride

-

Morpholine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl malonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.